molecular formula C18H19ClN4O2S B11974160 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11974160
M. Wt: 390.9 g/mol
InChI Key: JGHKSXSGBMWODC-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 1,3-dimethylated core with distinct substitutions at positions 7 and 8. At position 8, a (2-chlorobenzyl)thio group introduces steric bulk and electron-withdrawing effects due to the aromatic chlorine atom. The compound’s molecular formula is C₁₈H₁₈ClN₄O₂S, with a molar mass of 410.88 g/mol.

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C18H19ClN4O2S/c1-11(2)9-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-10-12-7-5-6-8-13(12)19/h5-8H,1,9-10H2,2-4H3

InChI Key

JGHKSXSGBMWODC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with 2-chlorobenzyl chloride, followed by thiolation and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the purine ring .

Scientific Research Applications

8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Positional Isomers (7- vs. 8-Substitution)

  • 7-(2-Chlorobenzyl)-8-(allylthio)-1,3-dimethylpurine-2,6-dione ():
    • Substituents at positions 7 and 8 are swapped compared to the target compound.
    • Impact : The 2-chlorobenzyl group at position 7 may enhance π-π stacking with aromatic receptor residues, while the allylthio group at position 8 reduces steric hindrance. This isomer exhibits a melting point >300°C, indicating higher crystallinity due to aromatic interactions .

b. 7-Substituted Analogues

  • 7-(2-Methoxyethyl)-8-[(2-chlorobenzyl)thio]-3-methylpurine-2,6-dione ():
    • Replaces the allyl group with a polar 2-methoxyethyl chain at position 7.
    • Impact : Increased hydrophilicity (logP reduced by ~1.5 units) may improve aqueous solubility but reduce blood-brain barrier penetration. Molecular formula: C₁₆H₁₇ClN₄O₃S .
  • 7-(2-Chlorobenzyl)-8-(isopentylthio)-3-methylpurine-2,6-dione ():
    • Features a branched isopentylthio group at position 8.
    • Impact : Greater lipophilicity (logP ~3.2 vs. target’s ~2.8) enhances membrane permeability but may shorten metabolic half-life. Molar mass: 392.9 g/mol .

c. 8-Substituted Analogues

  • 8-(Piperazinyl-acetyl)-1,3-dimethylpurine-2,6-dione ():
    • Position 8 substituted with a polar piperazinyl-acetyl group.
    • Impact : High vasodilatory activity (EC₅₀ = 0.8 µM vs. Cilostazol standard EC₅₀ = 1.2 µM) due to phosphodiesterase inhibition. The target compound’s thioether group may confer lower polarity but comparable efficacy .
  • 8-(Benzylamino)-7-hydroxypropylpurine-2,6-dione (): Substitution with a benzylamino group at position 8. Impact: Demonstrates α-adrenoreceptor affinity (Ki = 0.225 µM for α₁), suggesting divergent mechanisms compared to the thioether-containing target compound .
Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) logP (Predicted)
Target Compound C₁₈H₁₈ClN₄O₂S 410.88 Not reported 2.8
7-(2-Chlorobenzyl)-8-allylthio isomer C₁₇H₁₆ClN₄O₂S 393.91 >300 3.1
7-(2-Methoxyethyl)-8-(2-Cl-BzS) C₁₆H₁₇ClN₄O₃S 396.85 Not reported 1.5
8-(Isopentylthio)-7-(2-Cl-Bz) C₁₈H₂₁ClN₄O₂S 392.90 Not reported 3.2

Biological Activity

Chemical Structure and Properties

The chemical formula of the compound is C20H20ClN7O4SC_{20}H_{20}ClN_7O_4S, with a molecular weight of approximately 489.94 g/mol. Its structure features a purine base modified by a thioether group and various alkyl substituents, which may influence its biological activity.

PropertyValue
Molecular FormulaC20H20ClN7O4S
Molecular Weight489.94 g/mol
InChIInChI=1S/C20H20ClN7O4S
InChIKeyCCZHKDVPROXTRE-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione exhibit significant antitumor effects. For instance, derivatives of purines have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they can target the BRAF(V600E) mutation and inhibit the activity of receptor tyrosine kinases such as EGFR and Aurora-A kinase .

Case Study: MDA-MB-231 Cell Line

In vitro studies demonstrated that certain pyrazole derivatives, structurally related to this compound, showed enhanced cytotoxicity in the MDA-MB-231 breast cancer cell line. These derivatives exhibited a synergistic effect when combined with doxorubicin, suggesting potential for improved treatment outcomes in aggressive breast cancer subtypes .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Research indicates that purine derivatives can inhibit the growth of various pathogenic fungi and bacteria. For example, compounds with similar structures have been tested against Candida albicans and Staphylococcus aureus, showing promising results in inhibiting their growth .

The biological activity of This compound can be attributed to its ability to interfere with nucleic acid synthesis and cellular signaling pathways. The thioether group may enhance its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.

Summary of Key Studies

  • Antitumor Effects : A study found that purine derivatives inhibited cancer cell growth by targeting specific kinases involved in tumor progression.
  • Antimicrobial Activity : A series of related compounds demonstrated effective inhibition against multiple bacterial strains and fungi.
  • Synergistic Effects : Combinations with established chemotherapeutics like doxorubicin showed enhanced efficacy against resistant cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialGrowth inhibition of C. albicans
Synergistic EffectsEnhanced cytotoxicity with doxorubicin

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